molecular formula C5H11BF3KO B1420151 Potassium (tert-butoxymethyl)trifluoroborate CAS No. 910251-10-4

Potassium (tert-butoxymethyl)trifluoroborate

Cat. No.: B1420151
CAS No.: 910251-10-4
M. Wt: 194.05 g/mol
InChI Key: XBEPCFNGTDJTIY-UHFFFAOYSA-N
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Description

Potassium (tert-butoxymethyl)trifluoroborate is a useful research compound. Its molecular formula is C5H11BF3KO and its molecular weight is 194.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Potassium (tert-butoxymethyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their unique reactivity.

Mode of Action

This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) by forming a carbon-carbon (C-C) bond . This bond formation typically occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the formation of C-C bonds . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The downstream effects of these reactions include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary result of the action of this compound is the formation of a new C-C bond . This bond formation enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst and the temperature can significantly affect the compound’s action and efficacy . Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and the presence of other chemicals.

Properties

IUPAC Name

potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEPCFNGTDJTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670583
Record name Potassium (tert-butoxymethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-10-4
Record name Potassium (tert-butoxymethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (tert-butoxymethyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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